

Application Note: Synthesis Protocol for Famotidine Related Compound E

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Compound of Interest

Compound Name: *Famotidine disulfide*

CAS No.: 129083-44-9

Cat. No.: B601809

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Executive Summary

Famotidine Related Compound E (USP) is a critical pharmacopeial reference standard used to monitor the oxidative degradation of the H₂-receptor antagonist Famotidine.[1] Chemically identified as 2,2'-[4,4'-disulfanediy]bis(methylene)bis(thiazole-4,2-diyl)diguandine, it is the disulfide dimer formed from the oxidation of the key synthetic intermediate, 2-guanidinothiazol-4-methanethiol.[1]

This protocol details a robust, scalable synthesis designed for analytical reference standard generation (>98% purity).[1] Unlike general degradation studies, this method utilizes a directed oxidative coupling of the thiol intermediate using iodine, ensuring high yield and minimal side-product formation compared to passive air oxidation.

Chemical Identity & Properties

Property	Detail
Common Name	Famotidine Related Compound E (USP) / Impurity E (EP)
Chemical Name	2,2'-[4,4'-disulfanediy]bis(methylene)bis(thiazole-4,2-diy)]diguandine
CAS Number	129083-44-9
Molecular Formula	C ₁₀ H ₁₄ N ₈ S ₄
Molecular Weight	374.53 g/mol
Appearance	Off-white to pale beige powder
Solubility	Soluble in DMSO, dilute acids; sparingly soluble in water; insoluble in ethanol

Retrosynthetic Analysis & Strategy

The synthesis targets the disulfide linkage, the defining feature of this impurity. The most efficient pathway involves the generation of the monomeric thiol (Intermediate 2) from the commercially available chloromethyl precursor (Starting Material 1), followed by controlled oxidative dimerization.^[1]

Reaction Scheme Logic

- Nucleophilic Substitution: The chloromethyl group is displaced by thiourea to form an isothiuronium salt. This prevents premature oxidation and allows for purification of the masked thiol.
- Hydrolysis: Base-catalyzed hydrolysis releases the free thiol (2-guanidinothiazol-4-methanethiol).^[1]
- Oxidative Coupling: Iodine () is employed as a stoichiometric oxidant.^[1] It provides a visual endpoint and avoids the over-oxidation to sulfonic acids often seen with peroxide-based methods.^[1]

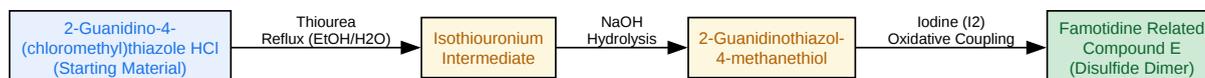


Figure 1: Synthetic Pathway for Famotidine Related Compound E

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Figure 1: Step-wise synthetic pathway from chloromethyl precursor to disulfide dimer.[1][2]

Materials & Equipment

Reagents

- 2-Guanidino-4-(chloromethyl)thiazole Hydrochloride: >98% purity (Key Starting Material).[1]
- Thiourea: ACS Reagent grade.
- Sodium Hydroxide (NaOH): 5N solution.[1]
- Iodine (): Resublimed crystals.[1]
- Potassium Iodide (KI): For solubilizing iodine.[1]
- Solvents: Deionized Water, Ethanol (Absolute), Methanol.[1]

Equipment

- 3-Neck Round Bottom Flask (250 mL) equipped with reflux condenser and addition funnel.[1]
- Magnetic stirrer with heating plate.
- pH Meter (calibrated).
- Vacuum filtration setup (Buchner funnel).[1]

Detailed Synthesis Protocol

Phase A: Formation of Isothiouronium Intermediate

Rationale: Direct hydrolysis of the chloride to thiol can lead to multiple side reactions. The isothiuronium salt serves as a stable, protected thiol equivalent.

- Charge: In a 250 mL round bottom flask, dissolve 2-guanidino-4-(chloromethyl)thiazole HCl (10.0 g, 44.0 mmol) in Water (50 mL).
- Addition: Add Thiourea (3.7 g, 48.4 mmol, 1.1 eq).
- Reaction: Heat the mixture to reflux () for 2 hours.
 - Checkpoint: TLC (Mobile phase: MeOH/NH₄OH 9:1) should show consumption of the starting chloride.
- Cooling: Cool the solution to room temperature (). The isothiuronium salt may partially precipitate; proceed directly to hydrolysis.

Phase B: Hydrolysis and In-Situ Oxidation

Rationale: The free thiol is unstable and prone to air oxidation.^[1] We perform hydrolysis and immediate iodine oxidation in the same pot to maximize yield.

- Hydrolysis: Under nitrogen atmosphere (optional but recommended), add 5N NaOH dropwise to the reaction mixture until pH reaches 12.0–12.5.
 - Observation: The solution will turn clear or slightly turbid as the free thiol is generated. Stir for 30 minutes at room temperature.
- Oxidant Preparation: Prepare a solution of Iodine (5.6 g, 22 mmol) and Potassium Iodide (10 g) in Water (50 mL).^[1]
- Oxidation: Add the Iodine/KI solution dropwise to the stirred thiol mixture.
 - Endpoint: Continue addition until a faint yellow color of excess iodine persists for >1 minute. The product (Compound E) will precipitate as a heavy solid during addition.^[1]

Technique	Acceptance Criteria
HPLC Purity	> 98.0% (Area %) at 265 nm
1H NMR (DMSO-d6)	Signals at 6.5 (thiazole H) and 3.8 (methylene H).[1] Absence of thiol SH peak.
Mass Spectrometry	m/z = 375.1 0.5 Da
Elemental Analysis	Matches theoretical for C ₁₀ H ₁₄ N ₈ S ₄

HPLC Method Parameters (USP Compatible):

- Column: C18 (L1),
mm, 5
m.
- Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (90:10).[1]
- Flow Rate: 1.0 mL/min.
- Retention Time: Compound E elutes significantly later than Famotidine due to the hydrophobic disulfide bridge.

Safety & Hazards

- Thiourea: Suspected carcinogen. Handle in a fume hood with gloves.
- Chloromethyl Thiazole: Skin and eye irritant. Avoid dust inhalation.
- Iodine: Corrosive and volatile. Weigh in a fume hood.

References

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- PubChem Compound Summary.Famotidine Disulfide (CID 71314076).[1] National Center for Biotechnology Information. [1]
- Google Patents.Process for the preparation of Famotidine and its intermediates. (Describes the general chemistry of the guanidinothiazole ring and thiol formation).

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